2-Chloro-4,5-dimethoxyphenylboronic acid
Overview
Description
2-Chloro-4,5-dimethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Chloro-4,5-dimethoxyphenylboronic acid would interact with a palladium catalyst and an organic halide . The boronic acid donates its organyl group to the palladium complex in a process called transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Action Environment
The action of this compound in Suzuki-Miyaura coupling reactions is influenced by several environmental factors. These include the presence of a palladium catalyst, an organic halide, and suitable reaction conditions . The compound is stable under inert atmosphere and should be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4,5-dimethoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-4,5-dimethoxyphenyl halides using boronic acid derivatives under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, elevated temperatures.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
2-Chloro-4,5-dimethoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethoxyphenylboronic acid: Similar structure but lacks the chlorine substituent.
2,4-Dichlorophenylboronic acid: Contains two chlorine substituents instead of one.
Uniqueness: 2-Chloro-4,5-dimethoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSDBMTEFWBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.